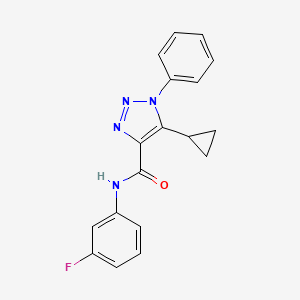
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors. Triazole-based compounds have been shown to inhibit the activity of various enzymes, including kinases, proteases, and phosphodiesterases. These compounds have also been shown to act as ligands for various receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, triazole-based compounds have been shown to exhibit a wide range of biological activities. These compounds have been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and block viral replication. Triazole-based compounds have also been studied for their potential as anti-inflammatory agents and for their effects on the central nervous system.
实验室实验的优点和局限性
One advantage of using 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a lead compound for drug discovery. Triazole-based compounds have been shown to exhibit a wide range of biological activities, making them attractive targets for drug development. One limitation of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, this compound may have adverse effects on cells and organisms at high concentrations.
未来方向
There are several future directions for research on 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One direction is to study the compound's effects on specific enzymes and receptors. This may lead to the development of new drugs for various diseases. Another direction is to study the compound's potential as an anti-inflammatory agent. Inflammation is a common factor in many diseases, and compounds that can reduce inflammation may have therapeutic potential. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in vivo.
合成方法
The synthesis of 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of cyclopropylamine, 3-fluorobenzoyl chloride, and phenyl isocyanate in the presence of a base. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with the amine to form the triazole ring. The final product is obtained by purification through column chromatography.
科学研究应用
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. Triazole-based compounds have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial activities. These compounds have also been studied for their potential as enzyme inhibitors and ligands for various receptors.
属性
IUPAC Name |
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-13-5-4-6-14(11-13)20-18(24)16-17(12-9-10-12)23(22-21-16)15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIVZKQHJSFLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

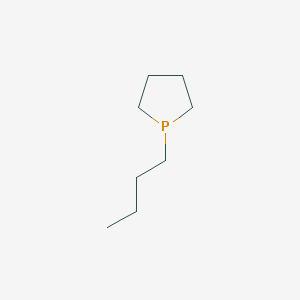
![(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2621003.png)
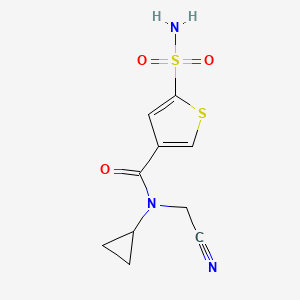


![N-[4-[(4-Bromo-2,5-dimethylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2621009.png)
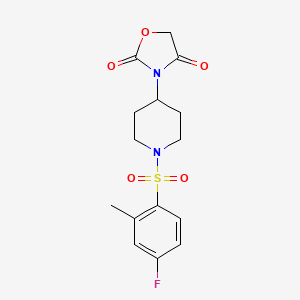
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate](/img/structure/B2621013.png)

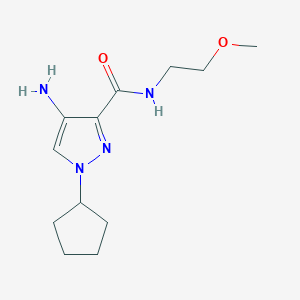

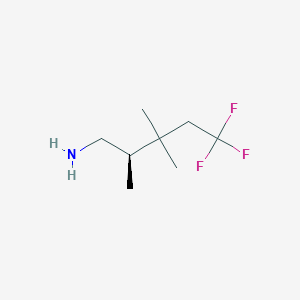
![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)
